Isopentyl 4-hydroxybenzoate

Catalog No.
S794185
CAS No.
6521-30-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyl 4-hydroxybenzoate

CAS Number

6521-30-8

Product Name

Isopentyl 4-hydroxybenzoate

IUPAC Name

3-methylbutyl 4-hydroxybenzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

KSHVDKDQYBNSAN-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)O

The exact mass of the compound Isopentyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopentyl 4-hydroxybenzoate (CAS: 6521-30-8), commonly known as isoamyl paraben, is a branched-chain alkyl ester of p-hydroxybenzoic acid utilized primarily as a lipophilic preservative and intermediate in chemical formulations. Featuring a 5-carbon isopentyl group, this compound exhibits a higher molecular weight and increased hydrophobicity compared to standard short-chain parabens like methyl- or propylparaben. In industrial procurement, it is selected for its enhanced solubility in organic solvents, superior partitioning into the lipid phase of complex emulsions, and broad-spectrum antimicrobial properties, making it highly suitable for high-oil-content matrices and specialized organic synthesis workflows[1].

Substituting isopentyl 4-hydroxybenzoate with more common linear analogs, such as butylparaben or propylparaben, often leads to formulation failures in high-lipid systems. Shorter-chain parabens possess lower partition coefficients (LogP), causing them to migrate preferentially into the aqueous phase of emulsions, thereby leaving the lipid phase vulnerable to microbial degradation [1]. Furthermore, the linear structure of butylparaben results in a higher melting point, which can complicate low-temperature blending processes. The branched 5-carbon isoamyl chain of isopentyl 4-hydroxybenzoate disrupts crystalline packing, lowering the melting point and significantly increasing organic solubility, which is critical for maintaining preservative efficacy at the oil-water interface without requiring excessive heating during manufacture .

Enhanced Lipid-Phase Partitioning via High LogP

Isopentyl 4-hydroxybenzoate demonstrates an estimated LogP of ~3.8, indicating strong lipophilicity driven by its 5-carbon branched chain. In contrast, standard butylparaben exhibits a LogP of 3.50, and propylparaben a LogP of 2.94 [1]. This higher partition coefficient dictates that in multiphase systems, a significantly larger fraction of isoamyl paraben remains in the lipid phase or at the oil-water interface compared to its shorter-chain counterparts.

Evidence DimensionOctanol/water partition coefficient (LogP)
Target Compound Data~3.8 (Isoamyl paraben)
Comparator Or Baseline3.50 (Butylparaben) and 2.94 (Propylparaben)
Quantified Difference+0.30 to +0.86 LogP units higher than C4/C3 analogs
ConditionsStandard experimental/calculated LogP models for paraben partitioning

A higher LogP ensures the preservative remains active in the oil phase of complex emulsions, preventing microbial contamination in high-lipid formulations where shorter-chain parabens fail.

Lower Melting Point for Energy-Efficient Formulation

The branched isopentyl chain of isopentyl 4-hydroxybenzoate disrupts molecular packing relative to linear alkyl chains, resulting in a melting point of 60.0–64.0 °C . Standard linear butylparaben typically melts at 68.0–69.0 °C. This 4–9 °C reduction in melting point allows for incorporation into lipid phases at lower temperatures, which is highly advantageous when formulating with heat-sensitive active pharmaceutical ingredients (APIs) or volatile fragrance compounds.

Evidence DimensionMelting Point (°C)
Target Compound Data60.0–64.0 °C
Comparator Or Baseline~68.0–69.0 °C (Butylparaben)
Quantified Difference4–9 °C reduction in melting temperature
ConditionsStandard atmospheric pressure thermal analysis

Lower melting temperatures reduce the energy required for lipid-phase incorporation and protect thermolabile co-ingredients during manufacturing.

Antimicrobial Efficacy Scaling with Chain Length

The antimicrobial efficacy of p-hydroxybenzoic acid esters generally scales with alkyl chain length. The 5-carbon isopentyl group of isopentyl 4-hydroxybenzoate provides superior membrane-disrupting capabilities against specific lipophilic fungi and Gram-positive bacteria compared to the 3-carbon (propyl) or 4-carbon (butyl) analogs [1]. This allows formulators to achieve the required microbial kill rates at lower molar concentrations, reducing the total preservative burden in the final product.

Evidence DimensionRelative antimicrobial potency (chain-length dependent)
Target Compound DataC5 branched alkyl ester (Isoamyl)
Comparator Or BaselineC3 (Propyl) and C4 (Butyl) alkyl esters
Quantified DifferenceHigher intrinsic membrane disruption capability due to increased carbon chain length
ConditionsStandard microbial challenge assays for paraben efficacy

Achieving preservation at lower inclusion rates minimizes the risk of skin sensitization and reduces overall raw material costs per batch.

High-Lipid Emulsion Preservation

Ideal for stabilizing heavy creams, ointments, and lipid-based drug delivery systems where shorter-chain parabens migrate out of the target phase due to lower LogP values [1].

Low-Temperature Manufacturing Workflows

Preferred in formulations containing volatile or thermolabile compounds, as its lower melting point (60-64 °C) permits cooler lipid-phase blending compared to butylparaben .

Specialized Fragrance Fixation

Utilized in the cosmetics and fragrance industry where its distinct branched-chain structure offers better solubility in complex organic solvent mixtures compared to linear parabens .

XLogP3

3.8

UNII

1Y9H45T4SN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6521-30-8

Wikipedia

Isoamyl 4-hydroxybenzoate

General Manufacturing Information

Benzoic acid, 4-hydroxy-, 3-methylbutyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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